(Z-Cys-OH)2

Peptide Synthesis Amino Acid Derivatives Quality Control

(Z-Cys-OH)2 (Di-Z-L-cystine) provides a pre-formed disulfide bond within a homodimeric framework, enabling direct incorporation of intact cystine residues into peptide chains without post-synthetic oxidation. This eliminates disulfide scrambling and incomplete folding risks, improving overall yields by 15–25% versus monomeric cysteine derivatives in solution-phase syntheses of oxytocin, vasopressin, and other disulfide-rich peptides. With well-defined physical properties (mp 118–122 °C) and ≥98% purity, it serves as both a reliable building block and an HPLC calibration standard. Ideal for symmetrical homodimeric peptide architectures.

Molecular Formula C22H24N2O8S2
Molecular Weight 508.6 g/mol
Cat. No. B15597969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z-Cys-OH)2
Molecular FormulaC22H24N2O8S2
Molecular Weight508.6 g/mol
Structural Identifiers
InChIInChI=1S/C22H24N2O8S2/c25-19(26)17(23-21(29)31-11-15-7-3-1-4-8-15)13-33-34-14-18(20(27)28)24-22(30)32-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,29)(H,24,30)(H,25,26)(H,27,28)/t17-,18?/m0/s1
InChIKeyPTRQEEVKHMDMCF-ZENAZSQFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z-Cys-OH)2 (N,N'-Dibenzyloxycarbonyl-L-cystine) for Peptide Synthesis: Properties and Applications


(Z-Cys-OH)2, also known as N,N'-Dibenzyloxycarbonyl-L-cystine or Di-Z-L-cystine, is a protected L-cystine derivative featuring a benzyloxycarbonyl (Z) group on each amino terminus and a pre-formed disulfide bond linking the two cysteine residues . This compound is a staple building block in solution-phase peptide synthesis, providing the protected cystine unit for direct incorporation into peptide chains . It exhibits a melting point of 118-122 °C (dec.) and a specific optical rotation of [α]/D −91±2° (c = 2% in acetic acid) . Its molecular formula is C22H24N2O8S2 with a molecular weight of 508.56 g/mol .

Why (Z-Cys-OH)2 Cannot Be Simply Replaced by Other Cysteine Protecting Groups


In peptide synthesis, substituting (Z-Cys-OH)2 with another protected cysteine derivative—such as N,S-di-Z-cysteine (Z-Cys(Z)-OH) , Z-Cys(Bzl)-OH , or Fmoc/Boc-based alternatives —is not straightforward. (Z-Cys-OH)2 uniquely provides a pre-formed disulfide bond within a homodimeric framework, which is critical for introducing cystine residues without the need for post-synthetic oxidation steps that can lead to undesired disulfide scrambling or incomplete folding. In contrast, monomeric derivatives like Z-Cys(Z)-OH or Z-Cys(Bzl)-OH require separate deprotection and oxidation steps to form disulfide bonds, increasing the risk of side reactions and lowering overall yield. The selection of (Z-Cys-OH)2 is thus driven by synthetic efficiency, fidelity of disulfide bond placement, and compatibility with orthogonal protection schemes.

(Z-Cys-OH)2 Procurement: Quantitative Evidence for Selection Over Alternatives


Comparative Purity and Vendor Specification: (Z-Cys-OH)2 vs. Z-Cys(Bzl)-OH

(Z-Cys-OH)2 is routinely supplied at a purity of ≥98.0% (T) from major vendors , whereas Z-Cys(Bzl)-OH, a structurally analogous compound, is typically offered at a lower purity of 95% . This difference is significant for applications requiring high-fidelity peptide assembly, as impurities in the protected amino acid can lead to truncated sequences or side reactions.

Peptide Synthesis Amino Acid Derivatives Quality Control

Optical Rotation Consistency as a Metric of Stereochemical Integrity

The specific optical rotation of (Z-Cys-OH)2 is tightly specified across major suppliers: [α]/D −91±2° (c = 2% in acetic acid) and [α]20/D -89.0 to -93.0° (c = 8.8 in AcOH) . In contrast, alternative suppliers of the same compound (e.g., Chem-Impex) report a lower rotation of [α]D24 = -86 ± 2° (C=1% in AcOH) , indicating batch-to-batch or supplier-dependent variability. The consistency of the -91° value among premium suppliers serves as a reliable proxy for enantiomeric purity and batch reproducibility, which is critical for applications where the D-enantiomer can lead to unwanted immunogenicity or reduced bioactivity.

Chiral Purity Stereochemistry Peptide Therapeutics

Pre-formed Disulfide Bond Avoids Oxidation Steps and Racemization Risks

(Z-Cys-OH)2 contains a pre-formed disulfide bond, allowing the direct incorporation of a cystine residue into a growing peptide chain without the need for post-synthetic oxidation . This eliminates the risk of disulfide scrambling that can occur during iodine or air oxidation of free thiols [1]. Additionally, the Z-protected cystine framework is less prone to base-catalyzed racemization at the α-carbon compared to monomeric cysteine derivatives under coupling conditions [2]. While direct racemization data for (Z-Cys-OH)2 is not available in public literature, studies on related cystine derivatives indicate that the dimeric disulfide structure sterically hinders the oxazolone formation pathway, reducing epimerization rates by an estimated factor of 2-5x compared to monomeric analogs [3].

Disulfide Bond Formation Racemization Peptide Folding

Optimal Use Cases for (Z-Cys-OH)2 in Research and Industrial Peptide Synthesis


Solution-Phase Synthesis of Disulfide-Containing Bioactive Peptides (e.g., Oxytocin, Vasopressin)

The direct incorporation of (Z-Cys-OH)2 as a protected cystine unit is particularly advantageous in the solution-phase synthesis of small, disulfide-rich peptides such as oxytocin and vasopressin. By using the pre-formed disulfide, synthetic routes avoid the need for a separate oxidative folding step, which can be low-yielding and produce multiple disulfide isomers. This approach has been demonstrated to improve overall yields by 15-25% compared to routes using monomeric protected cysteines that require post-synthetic oxidation [1].

Synthesis of Homodimeric Peptide Ligands and Scaffolds

For applications requiring symmetrical homodimeric peptide architectures—such as dimeric enzyme inhibitors, receptor ligands, or synthetic vaccines—(Z-Cys-OH)2 serves as an ideal central building block. The compound provides a rigid, covalent disulfide bridge that maintains the desired dimeric geometry while allowing independent elongation of each peptide arm. This strategy is more efficient than synthesizing two separate monomer chains and subsequently dimerizing them, which often suffers from incomplete reactions and difficult purification [2].

Preparation of Cystine-Containing Peptide Standards and Analytical Reference Materials

Given its well-defined physical properties (melting point 118-122 °C, specific rotation -91°) and high commercial purity (≥98%), (Z-Cys-OH)2 is frequently employed as a standard for calibrating HPLC methods used in peptide analysis and as a reference material for verifying the identity and purity of cystine-containing peptides. Its stability as a crystalline solid simplifies handling and long-term storage compared to free thiol-containing derivatives, which are prone to oxidation .

Technical Documentation Hub

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